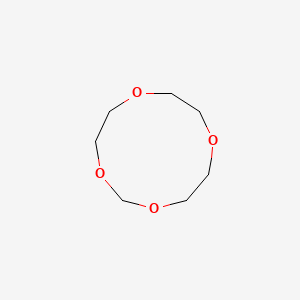

1,3,6,9-Tetraoxacycloundecane

Description

Contextualization of 1,3,6,9-Tetraoxacycloundecane in the Evolution of Cyclic Ether Chemistry

The field of cyclic ether chemistry, a significant branch of heterocyclic and supramolecular chemistry, has seen a continuous evolution since the groundbreaking discovery of crown ethers by Charles Pedersen. mdpi.com These macrocyclic polyethers demonstrated a remarkable ability to selectively bind metal cations, opening up new avenues in host-guest chemistry. mdpi.com While much of the early focus was on symmetrical crown ethers, research has expanded to include a wider variety of cyclic ethers with different ring sizes and heteroatom arrangements. nih.govopenstax.org

Within this broader context, this compound emerges as a noteworthy, albeit less common, macrocycle. srce.hr Unlike the more extensively studied crown ethers which typically feature regularly repeating ethyleneoxy units, this compound possesses a unique 11-membered ring structure containing four oxygen atoms. vulcanchem.com This structural distinction places it in a specialized class of macrocyclic acetals. The development of synthetic methods for such less-common ring systems has been a focus of organic chemistry, aiming to explore the untapped potential of these compounds in various applications. organic-chemistry.org The synthesis of cyclic ethers can be approached through several strategies, including the formation of the final C-O bond with a nucleophilic oxygen, C-C bond formation within a pre-existing linear ether, or the simultaneous formation of C-O and C-C bonds. thieme-connect.com

Unique Structural Attributes and Their Implications for Chemical Reactivity

The defining feature of this compound is its 11-membered macrocyclic structure, which incorporates four oxygen atoms. vulcanchem.com This arrangement of atoms within the ring leads to specific conformational constraints and electronic properties that dictate its chemical behavior. The IUPAC name, this compound, precisely indicates the positions of the four oxygen atoms within the undecane (B72203) ring. vulcanchem.com

The presence of both ether (-O-CH₂-CH₂-O-) and formal (-O-CH₂-O-) linkages within the same ring is a key structural characteristic. vulcanchem.com This combination influences the molecule's flexibility and its potential as a ligand in coordination chemistry. pageplace.de The torsional strain within the 11-membered ring can also give rise to interesting stereochemical properties, such as planar chirality in some of its derivatives. vulcanchem.com

One of the most significant implications of its structure is its ability to act as a monomer in ring-opening polymerization reactions. escholarship.orgnsf.govescholarship.org Specifically, it undergoes cationic polymerization to form poly(this compound), a polyether with a repeating unit of [-CH2-CH2O)3-CH2O-]n. researchgate.net The polymerization process is often characterized by an equilibrium between the monomer, cyclic oligomers, and the linear high polymer. vulcanchem.com The thermodynamics of this ring-chain equilibrium are a key area of study, with the enthalpy of polymerization being a significant driving force. vulcanchem.com

The reactivity of this compound is also evident in its role as a building block for more complex supramolecular structures. Its ability to coordinate with metal ions, although perhaps different from traditional crown ethers, is an area of research interest. pageplace.de The specific arrangement of its four oxygen atoms creates a unique binding cavity that can be explored for selective ion recognition.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Melting Point | 27°C |

| Boiling Point | 285°C (decomposes) |

| Density | 1.15 g/cm³ (estimated) |

| SMILES Notation | C1COCCOCOCCO1 |

Source: vulcanchem.com

Overview of Key Research Domains and Emerging Paradigms for this compound Studies

Research involving this compound is primarily concentrated in the field of polymer chemistry, with a particular focus on its use as a monomer for the synthesis of polyacetal electrolytes. escholarship.orgnsf.govescholarship.org These polymers, which contain both ethylene (B1197577) oxide (EO) and methylene (B1212753) oxide (MO) units, are being investigated as potential alternatives to poly(ethylene oxide) (PEO) in solid-state lithium-ion batteries. escholarship.orgnsf.govescholarship.org The rationale behind this research is to improve ion transport properties by systematically varying the ratio of EO to MO units in the polymer backbone. nsf.govescholarship.org Studies have shown that polyacetals derived from monomers like this compound can exhibit decreased ionic conductivity but an increased cationic current fraction, which are important parameters for battery performance. nsf.gov

Another significant research area is the study of the interactions of poly(this compound) in aqueous solutions, particularly with surfactants. africaresearchconnects.comresearchgate.net These investigations, often employing techniques like conductimetry, viscosimetry, and fluorescence, aim to understand how the presence of methylene oxide units in the polyether chain affects its interaction with surfactants like sodium dodecyl sulphate (SDS). researchgate.net The findings are often compared with those of other polyethers, such as PEO, to elucidate the role of the chemical structure on the binding of surfactant micelles. researchgate.net

The synthesis and characterization of this compound and its derivatives also remain an active area of research. vulcanchem.com The conventional synthesis involves the reaction of triethylene glycol with paraformaldehyde under acidic conditions. vulcanchem.com Researchers continue to explore alternative synthetic routes and to characterize the resulting cyclic oligomers and polymers using techniques like differential scanning calorimetry and gel-permeation chromatography. capes.gov.br

Emerging research paradigms are exploring the use of this compound in the development of novel materials. For instance, it is listed as a suitable cyclic monomer for copolymerization with ethylene oxide to create antistatic polymer compositions. google.comgoogle.com The resulting copolymers are high molecular weight, solid, nonionic materials designed to be compatible with various plastics and elastomers, providing permanent antistatic properties. google.com

Summary of Key Research Findings on this compound

| Research Domain | Key Findings |

|---|---|

| Polymer Chemistry (Electrolytes) | The polymer derived from this compound, P(3EO-MO), is a component in a series of polyacetal electrolytes studied for their ion transport properties in lithium-ion batteries. escholarship.orgnsf.govescholarship.org |

| Polymer Chemistry (Surfactant Interactions) | The interactions of poly(this compound) with sodium dodecyl sulphate (SDS) have been studied, showing that the amount of bound SDS decreases with an increasing molar fraction of methylene oxide units. researchgate.net |

| Synthesis and Characterization | The synthesis typically involves the acid-catalyzed reaction of triethylene glycol and paraformaldehyde. vulcanchem.com The cationic polymerization leads to a mixture of cyclic oligomers and a linear polymer. vulcanchem.com |

| Materials Science (Antistatic Agents) | This compound is a suitable cyclic acetal (B89532) monomer for creating antistatic copolymers with ethylene oxide. google.comgoogle.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1,3,6,9-tetraoxacycloundecane |

| triethylene glycol |

| paraformaldehyde |

| trifluoromethanesulfonic acid |

| sodium dodecyl sulphate |

| 1,3,6,9,12-pentaoxacyclotetradecane |

| 1,3,6-trioxocane |

| lithium bis(trifluoromethanesulfonyl)imide |

| 1,3,5-trioxepane |

| 1,3-dioxolane |

| 2,2-Dimethyl-2-sila-1,3,6,9-tetraoxacycloundecane |

| 2-methyl-l,3,6,9-tetraoxacycloundecane |

| trioxane |

| 3,6,9-trioxaundecanedioic acid |

| ethylene oxide |

| poly(this compound) |

| poly(ethylene oxide) |

| poly(1,3-dioxolane) |

| poly(1,3,6-trioxacyclooctane) |

| poly(1,3,5-trioxepane) |

| poly(1,3,6,9,12-pentaoxacyclotetradecane) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

294-59-7 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1,3,6,9-tetraoxacycloundecane |

InChI |

InChI=1S/C7H14O4/c1-2-9-4-6-11-7-10-5-3-8-1/h1-7H2 |

InChI Key |

QCADYFDKCVNNSX-UHFFFAOYSA-N |

SMILES |

C1COCCOCOCCO1 |

Canonical SMILES |

C1COCCOCOCCO1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations of 1,3,6,9 Tetraoxacycloundecane

Advanced Approaches to Macrocyclization for 1,3,6,9-Tetraoxacycloundecane Synthesis

The formation of macrocycles like this compound is often in competition with linear polymerization. srce.hrresearchgate.net Consequently, synthetic strategies are designed to favor the intramolecular ring-closing reaction over intermolecular chain extension.

Template-directed synthesis is a powerful strategy for constructing complex macrocyclic architectures. csic.es This approach utilizes a chemical template to pre-organize a linear precursor molecule, bringing the reactive ends into proximity to facilitate the desired ring-closing reaction. ua.edu The template interacts with complementary sites on the precursor, effectively creating a temporary, organized assembly that favors cyclization. ua.edu After the macrocycle is formed, the template can be removed. ua.edu

This method has been successfully employed for various macrocycles, including other crown ethers, where metal cations or other rigid structures serve as templates. ua.edursc.orgresearchgate.net For instance, the cyclization of bis(carbomethoxybenzo)-24-crown-8 achieved a remarkable 89% yield in the presence of a potassium hexafluorophosphate (B91526) template. rsc.orgresearchgate.net While a powerful tool for constructing complex macrocycles, the application of template-directed synthesis specifically for the unsubstituted this compound is not extensively documented in current literature, which primarily details its synthesis through other means.

A foundational principle in macrocycle synthesis is the use of high-dilution conditions, often referred to as the Ruggli-Ziegler dilution principle. researchgate.net This technique involves carrying out the reaction at very low concentrations of the linear precursor. By minimizing the concentration, the probability of one end of a molecule reacting with the other end of the same molecule (intramolecular cyclization) is enhanced relative to the probability of it reacting with a different molecule (intermolecular polymerization). researchgate.netnih.gov

The synthesis of cyclic compounds is generally in competition with the corresponding polymerization reaction. srce.hr In the case of cyclic formals like this compound, equilibria between cyclic oligomers and linear polymers are often established during acid-catalyzed polymerization reactions. iupac.orgcapes.gov.br The study of these ring-chain equilibria is crucial for understanding the thermodynamic parameters that govern the polymerizability of these macrocycles and for optimizing conditions to favor the formation of the desired cyclic monomer. iupac.orgresearchgate.net

The conventional and most direct synthesis of this compound involves the acid-catalyzed reaction of triethylene glycol with paraformaldehyde. nsf.govescholarship.org This process typically involves a condensation step to form a linear oligomeric precursor, followed by a depolymerization or "back-biting" cyclization at high temperatures to yield the desired 11-membered macrocyclic formal. escholarship.org Various acid catalysts have been employed to facilitate this transformation, with the choice of catalyst influencing reaction efficiency and conditions.

These catalysts are essential for both the initial condensation and the subsequent cyclization. The process is a key example of cationic ring-opening polymerization (CROP) chemistry, where a Brønsted or Lewis acid initiates the reaction. escholarship.org

| Catalyst | Reactants | Reaction Type | Outcome | Source |

|---|---|---|---|---|

| Acid Catalyst (general) | Triethylene glycol, Paraformaldehyde | Acid-catalyzed condensation and cyclization | Synthesis of this compound monomer | nsf.gov |

| Polyphosphoric acid | Diol, Paraformaldehyde | Step-growth polymerization followed by depolymerization | Synthesis of cyclic acetal (B89532) monomers, including this compound | escholarship.org |

| Boron trifluoride ethyl etherate (BF₃·OEt₂) | This compound | Cationic ring-opening polymerization | Equilibrium between cyclic oligomers and linear polymer | researchgate.net |

| Sulfuric acid | Triethylene glycol, Paraformaldehyde | Condensation and intramolecular etherification | Formation of a linear precursor followed by cyclization to the macrocycle | vulcanchem.com |

Functionalization and Derivatization Routes for the this compound Scaffold

Modifying the basic structure of this compound allows for the tuning of its properties and the creation of more complex molecular architectures.

The direct functionalization of aliphatic crown ethers, a class to which this compound belongs, can be achieved through radical-mediated cross dehydrogenative coupling (CDC). rsc.orgiipseries.org This method avoids the often lengthy synthesis of pre-functionalized precursors. rsc.org The general mechanism involves three steps:

Generation of an electrophilic radical. rsc.org

Hydrogen abstraction from the electron-rich α-carbon of the ether, creating a new radical on the macrocycle framework. rsc.org

Reaction of the macrocycle radical with a coupling partner to yield the functionalized product. rsc.org

This approach offers a pathway for introducing substituents onto the cyclic ether backbone. For instance, N-aromatic bases have been successfully attached to aliphatic crown ethers using this strategy, with di-t-butylperoxide serving as a radical initiator. iipseries.org While a powerful and general method for aliphatic ethers, specific examples of CDC applied to the this compound scaffold are not widely detailed in the literature, but it represents a highly plausible route for its regioselective modification.

The synthesis of derivatives of this compound has been reported, providing specific examples of functionalized architectures. The introduction of substituents, particularly at the C2 position (between the two adjacent oxygen atoms of the formal group), alters the chemical properties of the macrocycle. One such derivative, 2-Methyl-1,3,6,9-tetraoxacycloundecane, has been synthesized and characterized. psu.edu Furthermore, the synthesis of 2,2-diphenyl-1,3,6,9-tetraoxacycloundecane has been accomplished, and its structure was confirmed by X-ray crystallography, which revealed planar chirality arising from torsional strain in the 11-membered ring.

| Substituent(s) | Systematic Name | Notes | Source |

|---|---|---|---|

| Methyl | 2-Methyl-1,3,6,9-tetraoxacycloundecane | Synthesized and characterized as part of a family of crown ether acetals. | psu.edu |

| Diphenyl | 2,2-Diphenyl-1,3,6,9-tetraoxacycloundecane | Structure confirmed by X-ray crystallography, showing planar chirality. | vulcanchem.com |

Grafting of Peripheral Ligands and Supramolecular Building Blocks

The functionalization of macrocycles by grafting peripheral ligands is a key strategy in the development of supramolecular assemblies with tailored properties. researchgate.netnih.govwur.nl In the context of this compound, its primary role is often as a monomer for cationic ring-opening polymerization (CROP) to form polyacetal chains. acs.orgresearchgate.net These resulting polymers can then be incorporated into more complex supramolecular structures.

While direct grafting of ligands onto the monomeric this compound is not extensively documented, the principles of supramolecular chemistry suggest potential pathways. nih.gov The oxygen atoms in the ring offer potential coordination sites for metal ions, which could direct the assembly of larger structures. Furthermore, the acetal functionality could, in principle, be a site for chemical modification to introduce peripheral groups, although this is more commonly achieved by synthesizing functionalized derivatives from the outset. For instance, the copolymerization of this compound with other monomers, such as styrene (B11656), has been explored, indicating its utility as a building block in creating functional polymers. researchgate.netrsc.org The resulting copolymers possess a backbone derived from the macrocycle, onto which various functionalities could potentially be grafted.

The self-assembly of functionalized macrocycles is a cornerstone of supramolecular chemistry, leading to the formation of materials like gels, liquid crystals, and other ordered structures. researchgate.netmdpi.com The study of poly(this compound) in aqueous solution, for example, points towards its interactions and potential for forming supramolecular assemblies. acs.org

Elucidation of Reaction Mechanisms in this compound Synthesis and Derivatization

Understanding the reaction mechanisms underlying the synthesis and subsequent chemical transformations of this compound is crucial for controlling the structure and properties of the resulting materials. The cationic polymerization of this macrocycle has been a particular focus of mechanistic studies. researchgate.net

The synthesis and polymerization of this compound are governed by a delicate interplay of kinetic and thermodynamic factors. libretexts.orglibretexts.orgmasterorganicchemistry.com The cationic polymerization of this monomer is characterized by a ring-chain equilibrium, where the monomer exists in equilibrium with linear polymer chains and a series of cyclic oligomers. researchgate.netacs.org

The process is often observed to occur in two stages. Initially, a kinetically controlled phase leads to the rapid formation of cyclic oligomers, from the dimer up to the octamer. researchgate.netresearchgate.net This is followed by a slower, thermodynamically controlled stage where high molecular weight polymers are formed, eventually reaching an equilibrium state that includes the monomer, cyclic oligomers, and the linear polymer. researchgate.net The distribution of these species is dependent on the reaction conditions. The formation of the more stable thermodynamic products is favored at higher temperatures where there is enough energy to overcome activation barriers and allow the system to reach equilibrium. libretexts.orgmasterorganicchemistry.com Conversely, at lower temperatures, the faster-forming kinetic products are dominant. libretexts.org

Studies on the cationic polymerization of this compound in dichloromethane (B109758) (CH₂Cl₂) at 0°C have shown that high polymers are only obtained after a significant amount of cyclic oligomers has formed. researchgate.net The equilibrium concentrations of the monomer and its dimer are found to be the same regardless of whether the starting material is the monomer, the dimer, or the high polymer undergoing depolymerization. researchgate.net

| Parameter | Observation | Source(s) |

| Polymerization Type | Cationic Ring-Opening Polymerization (CROP) | acs.org |

| Key Feature | Ring-chain equilibrium | researchgate.net |

| Initial Products | Cyclic oligomers (dimer to octamer) | researchgate.netresearchgate.net |

| Final Products | High molecular weight polymer in equilibrium with monomer and oligomers | researchgate.net |

| Kinetic Control | Favors the formation of cyclic oligomers in the initial stages of the reaction. | researchgate.netresearchgate.net |

| Thermodynamic Control | Leads to an equilibrium distribution of monomer, cyclic oligomers, and high polymer. | researchgate.net |

| Reaction Stages | 1. Formation of cyclic oligomers via an oxonium ion mechanism. 2. Formation of high polymers via a carbocationic mechanism. | researchgate.net |

The stereochemistry of this compound and its derivatives presents interesting features, particularly concerning planar chirality. While the parent macrocycle is achiral, the introduction of substituents can lead to chiral molecules.

A notable example is 2,2-diphenyl-1,3,6,9-tetraoxacycloundecane. X-ray crystallography studies of this derivative have revealed that the molecule possesses planar chirality. This arises from the torsional strain within the 11-membered ring, which forces the molecule to adopt a stable, non-planar conformation. This conformational rigidity, combined with the unsymmetrical substitution pattern, results in the molecule being chiral.

Conformational Dynamics, Stereochemistry, and Theoretical Studies of 1,3,6,9 Tetraoxacycloundecane

Advanced Experimental and Computational Conformational Analysis

The eleven-membered ring of 1,3,6,9-tetraoxacycloundecane imparts significant conformational flexibility, making its structural analysis a complex challenge. Understanding the molecule's preferred three-dimensional shapes is crucial as its conformation influences its physical properties and reactivity. Researchers employ a combination of experimental techniques and theoretical calculations to map this intricate conformational landscape.

Direct visualization of the solid-state conformation of this compound derivatives has been achieved through single-crystal X-ray diffraction. Analysis of a 2,2-diphenyl derivative, for instance, revealed that the 11-membered macrocycle adopts a twisted chair conformation. vulcanchem.com This specific arrangement is a consequence of minimizing torsional strain within the ring. Such studies provide precise atomic coordinates and bond angles, offering a static but highly detailed snapshot of a low-energy conformation.

In solution, the molecule is dynamic, and its structure is best investigated using advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR spectra of oligomers involving this macrocycle show distinct signals for methylene (B1212753) protons in the range of δ 3.6–4.1 ppm, which confirms the cyclic structure and the absence of chain ends. vulcanchem.com More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between protons. These data, combined with the analysis of scalar coupling constants, help to deduce the predominant conformations in solution and the dynamics of their interchange. nih.govmdpi.com For flexible macrocycles, NMR data often represents a population-weighted average of several rapidly interconverting conformers. nih.govresearchgate.net

Theoretical modeling provides a powerful complement to experimental data, allowing for a comprehensive exploration of the conformational possibilities of this compound. By mapping the potential energy surface, these methods can identify multiple stable conformers (local minima) and the energy barriers (transition states) that separate them.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the macrocycle over time, providing insights into its dynamic behavior. nih.govalfonsgeiger.deresearchgate.netresearchgate.netnih.gov By simulating the molecule in a virtual environment (either in a vacuum or with solvent molecules), MD can reveal the preferred conformations and the pathways of conformational transitions. This technique is particularly useful for understanding how the molecule samples different shapes at a given temperature.

Quantum Chemical Calculations: These ab initio methods, such as Density Functional Theory (DFT), offer high accuracy in calculating the energies of different molecular structures. nih.govresearchgate.netnih.govaps.org Researchers can perform a systematic conformational search, where the geometry of the molecule is optimized to find various energy minima. The results allow for the ranking of conformer stability and the calculation of geometric parameters like bond lengths and dihedral angles, which can be compared with experimental data from X-ray diffraction.

Table 1: Overview of Theoretical Conformational Analysis Methods

| Technique | Primary Output | Key Insights Provided |

|---|---|---|

| Molecular Dynamics (MD) | Trajectories of atomic positions over time | Dynamic behavior, conformational transitions, sampling of accessible conformations. nih.gov |

| Quantum Mechanics (QM) | Optimized geometries, relative energies of conformers | Identification of stable conformers, transition state energies, geometric parameters. researchgate.net |

| Hybrid QM/MM | High-accuracy energy calculations for specific parts of a large system | Detailed electronic effects within a simplified environment. |

The conformational equilibrium of this compound, a polar macrocycle with four ether oxygen atoms, can be significantly influenced by the surrounding solvent. acs.org The balance between different conformers may shift to favor structures that have more favorable interactions with the solvent molecules.

Variable-temperature NMR spectroscopy is a primary experimental tool for studying these effects. nih.gov By measuring NMR parameters in different solvents and at various temperatures, researchers can determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium. nih.gov This provides a quantitative understanding of how the solvent environment modulates the stability of different conformers. nsf.govacs.org

Investigations into the Stereochemical Properties and Chiral Derivatives

While this compound itself is achiral, the introduction of substituents can create stereocenters, leading to chiral analogues. The torsional strain in some substituted derivatives can even result in planar chirality. vulcanchem.com The synthesis and analysis of these chiral derivatives are important for applications in asymmetric catalysis and enantioselective recognition. acs.orgnih.govmdpi.com

The creation of single-enantiomer derivatives of this compound requires sophisticated asymmetric synthesis strategies. Several established methods in organic chemistry can be adapted for this purpose.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, a chiral diol could be incorporated into the macrocyclic ring during the cyclization step, thereby installing stereocenters with a defined configuration.

Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to an achiral precursor. This auxiliary directs a subsequent stereocenter-forming reaction before being cleaved, yielding an enantiomerically enriched product.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of a chiral product. For macrocyclization or functionalization, catalysts such as chiral phosphoric acids or transition metal complexes (e.g., rhodium or iridium) with chiral ligands could be employed to achieve high enantioselectivity. nih.govrsc.orgntu.ac.uk

Once chiral analogues of this compound are synthesized, their stereochemical properties are analyzed using chiroptical spectroscopy. These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. researchgate.netnih.govacs.orgchemrxiv.orgresearchgate.net The ECD spectrum provides a fingerprint of the molecule's three-dimensional structure. The sign and intensity of the Cotton effects in the spectrum are highly sensitive to the spatial arrangement of chromophores within the molecule. nih.govacs.org

To assign the absolute configuration (i.e., R or S), experimental ECD spectra are often compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. researchgate.net By calculating the theoretical ECD spectrum for a known configuration (e.g., the R-enantiomer), a match with the experimental spectrum allows for unambiguous assignment of the molecule's absolute stereochemistry.

Table 2: Techniques for Chiroptical Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. researchgate.net | Absolute configuration, conformational details of chiral chromophores. researchgate.net |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. | Confirmation of chirality, relationship to ECD via Kronig-Kramers relations. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration, detailed solution-state conformational analysis. |

Interplay Between Ring Conformation and Molecular Recognition Capabilities

The capacity for molecular recognition—the selective binding of a host molecule to a specific guest molecule or ion—is intrinsically linked to the three-dimensional structure and conformational flexibility of the host. For macrocycles like this compound, the arrangement of its four oxygen atoms within the 11-membered ring creates a polar cavity capable of engaging in host-guest chemistry, a principle well-established with analogous crown ethers. The efficiency and selectivity of this binding are governed by the interplay between the macrocycle's conformational dynamics and the guest's size, shape, and charge.

While specific host-guest studies on the parent this compound are not extensively detailed in the literature, valuable insights can be drawn from structural studies of its derivatives and the broader field of crown ether chemistry. X-ray crystallography on substituted derivatives, such as 2,2-diphenyl-1,3,6,9-tetraoxacycloundecane, reveals that the 11-membered ring adopts specific conformations, such as a twisted chair. vulcanchem.com This demonstrates that substitutions on the macrocyclic backbone can reduce conformational flexibility and lock the ring into a more defined shape. Such conformational restriction is a key strategy for enhancing molecular recognition properties. The torsional strain in these derivatives can also lead to planar chirality, introducing an element of stereoselectivity to potential host-guest interactions. vulcanchem.com

The flexible nature of simple crown ethers often limits their application in highly selective recognition. acs.org To overcome this, researchers often incorporate rigid structural units, such as iptycenes, into the macrocycle. acs.org This creates hosts with pre-defined cavities, leading to more sophisticated and selective host-guest systems. acs.org The combination of rigid components and flexible ether chains allows the host to adjust its conformation to encapsulate guest molecules effectively. acs.org

The relationship between the size of the macrocycle's cavity and the diameter of the guest cation is a critical factor in binding selectivity. ucla.edu For instance, 12-crown-4, with its smaller cavity, preferentially binds the smaller Li⁺ ion over the larger K⁺ ion, whereas the larger 18-crown-6 shows the opposite selectivity. ucla.edu For this compound, the size and shape of its flexible 11-membered ring would dictate its preferred guest, likely favoring cations or small molecules that can be optimally coordinated by its four oxygen atoms through ion-dipole or hydrogen bonding interactions.

The table below summarizes key findings from studies on related macrocyclic ethers, illustrating the fundamental principles that govern the interplay between conformation and molecular recognition.

| Macrocycle Feature | Principle of Interaction | Impact on Molecular Recognition | Example |

|---|---|---|---|

| Cavity Size | The compatibility between the host's cavity diameter and the guest ion's diameter. | Determines primary cation selectivity. Mismatches in size lead to weak or no binding. | 18-crown-6 (cavity: 2.6-3.2 Å) selectively binds K⁺ (diameter: 2.66 Å), while 12-crown-4 (cavity: 1.2-1.5 Å) binds Li⁺ (diameter: 1.52 Å). ucla.edu |

| Ring Flexibility | The energy required for the host to adopt a conformation suitable for binding. | Highly flexible rings can adapt to various guests but may have lower selectivity. Rigid, preorganized hosts show higher selectivity and binding affinity. | Simple, flexible crown ethers have limited applications, whereas incorporating rigid iptycene units creates more selective hosts. acs.org |

| Substituent Effects | Functional groups attached to the macrocycle that can alter its conformation and electronic properties. | Can induce specific, rigid conformations (e.g., twisted chair) and introduce chirality, enhancing stereoselectivity. | 2,2-diphenyl substitution on this compound results in a twisted chair conformation and planar chirality. vulcanchem.com |

| Donor Atoms | The nature and arrangement of heteroatoms (e.g., oxygen) within the ring that coordinate with the guest. | The spatial arrangement of donor atoms, dictated by the ring's conformation, must be optimal for strong ion-dipole or hydrogen bonding interactions. | The oxygen atoms in crown ethers are oriented to create a polar, electronegative cavity that binds cations. nih.gov |

Host Guest Chemistry and Complexation Phenomena of 1,3,6,9 Tetraoxacycloundecane

Complexation with Metal Ions

The presence of four ether-like oxygen atoms within the flexible 11-membered ring of 1,3,6,9-tetraoxacycloundecane suggests a potential for coordinating with metal cations. However, a comprehensive investigation into the thermodynamics, kinetics, and structural aspects of these interactions is not well-documented in publicly available research.

Principles Governing Selectivity and Specificity in Metal Ion Recognition

In the absence of comprehensive binding studies, the principles governing the selectivity of this compound for different metal ions can only be inferred from the general principles of host-guest chemistry. The selectivity of a macrocyclic host is typically dictated by a combination of factors including the size of the cavity, the flexibility of the ring, the nature and arrangement of the donor atoms, and the charge and size of the guest cation.

The 11-membered ring of this compound is relatively small and may exhibit conformational flexibility. This could allow it to adapt to cations of varying sizes, but it may also result in weaker binding and lower selectivity compared to more rigid macrocycles like crown ethers. The four oxygen atoms act as hard donor sites, suggesting a preference for hard metal ions, such as alkali and alkaline earth metals.

Structural Characterization of Metal-1,3,6,9-Tetraoxacycloundecane Coordination Complexes

Interactions with Neutral Molecular Guests and Anions

The ability of this compound to interact with neutral molecules and anions is another area of its host-guest chemistry that remains largely unexplored.

Supramolecular Encapsulation and Non-Covalent Interactions

There is a lack of published research demonstrating the encapsulation of neutral guest molecules within the cavity of this compound. The formation of such inclusion complexes would depend on favorable non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, or van der Waals forces, between the host and the guest.

Similarly, specific studies on the complexation of anions by this macrocycle are not found. Anion binding would typically require the presence of positively charged or hydrogen-bond donor sites, which are absent in the neutral macrocycle itself.

Formation of Pseudorotaxanes and Mechanically Interlocked Architectures

The formation of pseudorotaxanes, where a linear molecular "thread" is passed through the cavity of a macrocyclic "wheel," is a key concept in supramolecular chemistry. While there are numerous examples of pseudorotaxanes involving various crown ethers and other macrocycles, there are no specific reports of this compound acting as the wheel component in such an assembly. The formation of stable pseudorotaxanes and, subsequently, mechanically interlocked molecules like rotaxanes, would depend on the strength of the non-covalent interactions between the macrocycle and the threaded guest. The apparent limited research into its host capabilities suggests that it may not form sufficiently stable complexes to be a common component in the construction of such architectures.

Mechanistic Roles in Analytical Separations and Chemo-sensing Systems

The ability of this compound to form complexes with cations is the foundation of its application in analytical separations and chemo-sensing systems for anions. The underlying principle is the conversion of a neutral macrocycle into a selective recognition agent.

Principles of Ionophore Functionality and Selective Extraction

An ionophore is a chemical species that reversibly binds ions and facilitates their transport across a lipophilic barrier, such as a membrane. This compound can function as an ionophore for cations. This functionality is central to its use in systems designed for anion detection or separation.

In the context of anion-selective systems, the process involves a coupled transport mechanism. For instance, in an ion-selective electrode (ISE) or a liquid-liquid extraction system, the following occurs:

Phase Transfer: The crown ether, being a relatively nonpolar molecule, resides in an organic phase (e.g., a polymer membrane in an ISE or an organic solvent in extraction).

Cation Extraction: It selectively extracts cations from an aqueous phase into the organic phase by forming a stable complex.

Co-extraction of Anions: To maintain charge neutrality in the organic phase, an anion must accompany the extracted cation. The selectivity of this co-extraction for different anions can be influenced by the properties of the crown ether-cation complex and the relative lipophilicity of the anions.

This principle is the basis for the development of anion-selective sensors and extraction processes where the selectivity for a particular anion can be tuned by the choice of the crown ether and the cation present in the system.

Understanding Macrocycle-Mediated Chromatographic Separations

In chromatography, this compound and other crown ethers can be utilized as components of the stationary phase to achieve separations of anions. The primary mechanism at play is a form of ion-exchange chromatography. nih.gov

When a crown ether like this compound is immobilized onto a solid support (e.g., silica (B1680970) gel or a polymer resin) to create a chromatographic stationary phase, it can selectively retain cations from the mobile phase (eluent). dntb.gov.ua This process forms positively charged complex sites on the stationary phase. nih.gov

These dynamically generated anion-exchange sites can then interact with analyte anions present in the sample, leading to their retention on the column. The retention strength of an anion is determined by its electrostatic interaction with the complexed cation on the stationary phase. nih.gov

The separation of different anions is achieved because of the differences in their affinities for these charged sites. The elution of the separated anions is typically accomplished by using an eluent containing a competing anion that displaces the analyte anions from the stationary phase.

The retention characteristics in such a system can be modulated by several factors:

Cation in the Eluent: The type and concentration of the cation in the mobile phase determine the number of active anion-exchange sites on the column. A cation that forms a more stable complex with the crown ether will lead to a higher column capacity for anions.

Eluent Anion: The type and concentration of the anion in the eluent control the elution strength. A more strongly interacting eluent anion will elute the analyte anions more quickly.

While specific chromatographic applications solely utilizing this compound for anion separations are not extensively documented, the principles derived from studies of other crown ether-based stationary phases are directly applicable. These systems offer a versatile platform for tuning the selectivity of anion separations.

Polymerization Chemistry and Materials Applications of 1,3,6,9 Tetraoxacycloundecane

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Kinetics

The cationic ring-opening polymerization (CROP) of 1,3,6,9-tetraoxacycloundecane is a complex process characterized by distinct mechanistic features and kinetic profiles. The polymerization is primarily driven by the release of ring strain, although the 11-membered ring is not highly strained. ethernet.edu.et

Dual-Stage Polymerization Dynamics and Active Species Identification

The CROP of this compound proceeds through a characteristic two-stage mechanism. vulcanchem.com In the initial stage, the reaction is dominated by the rapid formation of low-molecular-weight cyclic oligomers, ranging from the dimer to the octamer. vulcanchem.comresearchgate.net Subsequently, the second stage involves the slower formation of high-molecular-weight linear polymers. vulcanchem.com This dual-stage process suggests the involvement of different active species.

Kinetic investigations using initiators like trifluoromethanesulfonic acid (CF₃SO₃H) have identified two primary active species responsible for the distinct polymerization stages. vulcanchem.com The initial, rapid oligomerization is attributed to the activity of secondary oxonium ions, which exhibit a higher rate constant. vulcanchem.com The subsequent, slower propagation leading to high polymer growth is mediated by the more stable tertiary oxonium ions. vulcanchem.com Copolymerization studies with styrene (B11656) have further supported the hypothesis of a shift in the nature of the growing species, from an oxonium ion mechanism for oligomer formation to a more carbocationic character during the high polymer formation stage.

Ring-Chain Equilibria: Formation of Linear Polymers and Cyclic Oligomers

A key feature of the polymerization of this compound is the establishment of a ring-chain equilibrium. researchgate.net This equilibrium results in a product mixture consisting of both linear high polymers and a series of cyclic oligomers. researchgate.net The distribution between the linear and cyclic species is significantly influenced by the initial monomer concentration. vulcanchem.com At higher monomer concentrations (e.g., 0.5 mol/L), the formation of the linear polymer is favored, reaching up to 70% of the product. vulcanchem.com Conversely, at lower monomer concentrations, the equilibrium shifts towards the formation of cyclic oligomers. vulcanchem.com

The cyclic oligomers, up to the octamer, have been successfully isolated and identified using techniques such as high-performance gel permeation chromatography (HP-GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, confirming their homologous cyclic structures. researchgate.net The equilibrium concentrations of the monomer and its dimer are found to be consistent whether starting from the monomer, the dimer, or through the depolymerization of the high polymer, further evidencing the dynamic equilibrium. researchgate.net

Influence of Initiators and Solvents on Polymerization Pathways

The choice of initiator and solvent plays a crucial role in directing the polymerization pathway of this compound, affecting the balance between oligomer and polymer formation.

Solvents: The polarity of the solvent has a pronounced effect on the polymerization. Polar solvents, such as dichloromethane (B109758) (CH₂Cl₂), are known to stabilize the charged oxonium ion intermediates. This stabilization shifts the ring-chain equilibrium towards the formation of linear polymers. vulcanchem.com In contrast, nonpolar solvents like toluene (B28343) tend to favor the formation of cyclic oligomers due to reduced ion pairing. vulcanchem.com

| Initiator | Solvent | Temperature (°C) | Primary Outcome | Reference |

|---|---|---|---|---|

| BF₃-etherate | CH₂Cl₂ | 0–30 | Oligomers + Polymer | vulcanchem.com |

| CF₃SO₃H | Toluene | 20 | High Polymer | vulcanchem.com |

| Trifluoromethanesulfonic acid (CF₃SO₃H) | Dichloromethane (CH₂Cl₂) | Not Specified | High Polymer, dual-stage kinetics observed | vulcanchem.com |

Thermodynamic Parameters of Polymerization

The thermodynamics of the ring-opening polymerization of this compound have been investigated to understand the driving forces behind the reaction. The process is characterized by a negative enthalpy change (ΔH°) and a positive entropy change (ΔS°), indicating that the polymerization is enthalpically driven.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| ΔH° | -36 ± 3 kJ/mol | Standard enthalpy change of polymerization (for trimer to 3 monomer units). | vulcanchem.com |

| ΔS° | ~ +120 J/mol·K | Standard entropy change, reflecting increased conformational freedom in linear chains. | vulcanchem.com |

| k₁ (secondary oxonium ions) | ≈ 0.15 L/mol·s | Rate constant for the rapid initial oligomerization stage. | vulcanchem.com |

| k₂ (tertiary oxonium ions) | ≈ 0.03 L/mol·s | Rate constant for the slower high polymer propagation stage. | vulcanchem.com |

The negative enthalpy is attributed to the release of some ring strain, while the positive entropy gain results from the increased conformational freedom of the resulting linear polymer chains compared to the cyclic monomer. vulcanchem.com

Structure-Property Relationships in Poly(this compound)

The properties of the polymers derived from this compound are intrinsically linked to their molecular structure, which can be tailored by controlling the polymerization conditions.

Impact of Monomer Composition on Polymer Microstructure

The monomer, this compound, possesses a regular repeating unit of -(OCH₂CH₂)₃-O-CH₂-. vulcanchem.com This inherent structure is largely retained in the resulting polymer, leading to a polyether with a regular sequence. researchgate.net This regularity in the polymer backbone can influence properties such as crystallinity.

When this compound is copolymerized with other cyclic ethers or acetals, the composition of the monomer feed directly impacts the microstructure of the resulting copolymer. The incorporation of different monomer units into the polymer chain alters the regularity of the structure, which in turn affects physical properties like the glass transition temperature (Tg) and melting temperature (Tm). For instance, a linear poly(this compound) sample with a molecular weight of 35,000 was found to have a lower specific volume in the amorphous state compared to other polyethers like poly(ethylene oxide). researchgate.net Studies on a series of polyacetals with varying ethylene (B1197577) oxide to methylene (B1212753) oxide ratios have shown that the glass transition temperatures can be systematically tuned, with Tg values for related polymers ranging from -62°C to -67°C.

The microstructure of these polymers, including the sequence of monomer units, can be analyzed in detail using techniques like NMR spectroscopy, which provides insight into the triad (B1167595) and tetrad sequences along the polymer chain. Gel permeation chromatography (GPC) is essential for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the polymer products, confirming the presence of high molecular weight fractions and oligomeric species. researchgate.net

Molecular Architecture and Intermolecular Interactions in Polyethers

The polymerization of the 11-membered macrocycle, this compound, proceeds via cationic ring-opening polymerization (CROP) to yield a high molecular weight polyether, specifically a polyacetal. vulcanchem.comnsf.gov The resulting polymer, poly(this compound), possesses a distinct and regular repeating unit structure of -[OCH₂(OC₂H₄)₃]-. researchgate.net This architecture consists of ethylene oxide (EO) units interspersed with methylene oxide (MO) units, a feature that distinguishes it from homopolymers like poly(ethylene oxide) (PEO). nsf.govescholarship.org The presence of four oxygen atoms within each repeating unit of the monomer contributes to a high oxygen-to-carbon ratio in the final polymer, a key characteristic influencing its intermolecular interactions. vulcanchem.comnsf.gov

The molecular architecture of polyethers like poly(this compound) is dominated by the polar ether and acetal (B89532) linkages in the backbone. These oxygen atoms act as Lewis basic sites, capable of forming coordinative bonds with cations. researchgate.netsciopen.com In the context of polymer electrolytes, this leads to strong ion-dipole interactions with alkali metal cations, such as Li⁺. The lithium ions coordinate with the ether oxygen atoms, a process fundamental to the polymer's ability to dissolve salts and transport ions. researchgate.net Unlike PEO, where the uniform EO repeat units can create stable, crown-ether-like chelation sites that may trap cations, the alternating EO and MO units in poly(this compound) create more diverse and potentially less symmetric coordination environments. escholarship.org This structural difference can influence cation mobility by altering the strength and geometry of the ion-polymer interactions. escholarship.org Studies comparing the interactions of various ethylene oxide/methylene oxide copolymers, including poly(this compound), with surfactants like sodium dodecyl sulphate (SDS) have shown that the binding characteristics are sensitive to the molar fraction of methylene oxide units in the polymer chain. researchgate.netkeio.ac.jp

Applications in Polymer Electrolytes and Advanced Materials

Poly(this compound), also designated P(3EO-MO) in systematic studies, has been identified as a promising material for application as a solid polymer electrolyte in next-generation batteries. nsf.govescholarship.org Polyacetals are a class of polymers that, like the benchmark PEO, feature a high oxygen-to-carbon ratio, which provides both effective lithium salt solvation and well-connected pathways for ion transport. nsf.govescholarship.org The integration of acetal (-O-CH₂-O-) linkages into the polyether backbone is a key strategy to modify ion transport properties. escholarship.org Research has focused on developing a series of polyacetals by systematically varying the ratio of ethylene oxide to methylene oxide units to understand and optimize electrolyte performance for lithium-ion batteries. nsf.govescholarship.org

The mechanism of ion transport in poly(this compound)-based electrolytes is intrinsically linked to the polymer's molecular architecture and dynamics. Ion conduction occurs primarily in the amorphous phase of the polymer, above its glass transition temperature (Tg). researchgate.netsciopen.com The transport of lithium ions (Li⁺) is facilitated by a hopping mechanism, where cations move from one coordination site to another along and between polymer chains. nih.govnih.gov These coordination sites are the lone pairs of electrons on the ether and acetal oxygen atoms in the polymer backbone. researchgate.net

This ion movement is not a passive process; it is strongly coupled with the segmental motion of the polymer chains. researchgate.netsciopen.com The flexibility of the polymer backbone allows for the continuous breaking and forming of Li⁺-oxygen coordination bonds, enabling the cation to migrate through the polymer matrix under an electric field. researchgate.net In polyacetals like P(3EO-MO), the introduction of methylene oxide units alongside ethylene oxide units is thought to alter the Li⁺ coordination environment. This may prevent the formation of the very stable, crown-ether-like structures found in PEO, which can sometimes hinder ion mobility. escholarship.org Molecular dynamics simulations on related polyacetals suggest that the acetal oxygens actively participate in Li⁺ coordination, potentially facilitating more efficient cation hopping or shuttling. escholarship.org

A direct correlation exists between the polymer structure of polyacetals and their ionic conductivity. Systematic studies on a series of polymers, including poly(this compound) (P(3EO-MO)), where the ratio of ethylene oxide (EO) to methylene oxide (MO) units was varied, have provided detailed insights. nsf.govescholarship.org

Key findings from this research include:

Cationic Current Fraction (ρ⁺): Conversely, the fraction of the total current carried by the desired Li⁺ cations (ρ⁺, also known as the transference number) generally increases with a higher acetal content. nsf.gov P(3EO-MO) and other acetal-rich polymers show significantly higher ρ⁺ values than PEO, suggesting they are more effective at immobilizing the anion and promoting relative cation motion. nsf.gov

Salt Concentration Dependence: Like most polymer electrolytes, polyacetal systems exhibit a non-monotonic relationship between salt concentration and conductivity. nsf.govescholarship.org Conductivity first increases as more charge carriers are added, then decreases at higher concentrations as increased ion-polymer crosslinking restricts segmental motion. nsf.gov The polyacetal series, including P(3EO-MO), tends to reach peak conductivity at a lower salt concentration (r ≈ 0.05) compared to PEO (r ≈ 0.08). nsf.govescholarship.org

The following interactive table summarizes and compares the properties of poly(this compound) with other polymers in the series studied.

Data compiled from studies on polyacetal electrolytes. nsf.govescholarship.org

Research into poly(this compound) and related polyacetals has led to the elucidation of clear design principles for creating advanced polymer electrolytes. escholarship.org The primary goal is to overcome the inherent trade-off between high ionic conductivity and a high cation transference number that plagues many polymer systems.

The key design targets are:

Increased Cation Diffusivity: The polymer structure should facilitate rapid movement of Li⁺ ions. Introducing acetal units into a PEO-like chain creates more diverse and asymmetric coordination sites, which can lower the energy barrier for cation hopping compared to the deep potential wells of uniform PEO. escholarship.org

Low Glass Transition Temperature (Tg): Since ion transport is coupled to polymer segmental motion, a low Tg is crucial for maintaining chain flexibility and high conductivity, especially at ambient temperatures. sciopen.com The polyacetals in this series, including P(3EO-MO), successfully maintain low Tg values comparable to PEO. escholarship.org

A critical concept emerging from these principles is the use of "efficacy" (defined as κ × ρ⁺) as a more holistic performance metric than conductivity alone. nsf.govescholarship.org While P(3EO-MO) has a lower absolute conductivity than PEO, its significantly higher ρ⁺ can lead to comparable or superior device performance by reducing concentration polarization effects at the electrodes. nsf.gov This highlights a key design principle: optimizing for the most efficient transport of the working ion (Li⁺) is more important than simply maximizing total ionic conductivity.

Integration of this compound into Functional Copolymers and Composites

The chemical structure of this compound makes it a versatile monomer for integration into more complex macromolecular structures like functional copolymers. Its ability to undergo cationic polymerization allows it to be combined with other monomers that are also reactive under these conditions. A notable example is the copolymerization of this compound with styrene. researchgate.netrsc.org This specific copolymerization was instrumental in probing the fundamental mechanism of the polymerization process, providing evidence that the formation of high polymers proceeds via a carbocationic mechanism. researchgate.net Beyond mechanistic studies, cyclic acetals including this compound have been identified as suitable comonomers for producing copolymers of ethylene oxide intended for use as antistatic additives. google.com

The well-defined structure of the repeating unit derived from this compound, -[OCH₂(OC₂H₄)₃]-, offers a pathway for the development of precisely sequenced copolymers. The regular alternation of methylene oxide and ethylene oxide blocks within this unit allows for fine control over the resulting copolymer's physical properties, such as its degree of crystallinity. vulcanchem.com By strategically incorporating this monomer into a copolymer chain with other functional monomers, materials with tailored chemical functions can be designed.

For instance, the copolymerization with styrene demonstrates how a hydrophilic, ion-coordinating block (from the tetraoxacycloundecane) can be combined with a hydrophobic, rigid block (from styrene). researchgate.netrsc.org This approach allows for the creation of amphiphilic or block copolymers whose self-assembly and material properties could be tuned by adjusting the comonomer ratio. The development of such sequenced copolymers opens possibilities for materials with specific functions, such as phase-separated morphologies for ion-conductive channels in an insulating matrix or materials with controlled thermal or mechanical properties.

Exploration of Poly(this compound) in Hybrid Material Systems

Poly(this compound), a polyacetal also designated as P(3EO-MO), has been investigated as a component in hybrid material systems, particularly in the field of solid polymer electrolytes for energy storage applications. nsf.govescholarship.org Hybrid materials are composites that integrate organic and inorganic components at the nanoscale, leading to materials with enhanced or novel properties that are not just a sum of the individual parts. researchgate.netchalcogen.romdpi.commdpi.com The exploration of P(this compound) in this context primarily revolves around its potential to form solid-state electrolytes when mixed with inorganic salts, such as lithium salts, for use in lithium-ion batteries. nsf.govescholarship.org

These polymer-based electrolytes are considered hybrid systems where the polymer matrix (the organic component) hosts and facilitates the transport of inorganic ions (e.g., Li⁺). chalcogen.ro The goal is to develop solid electrolytes that offer improved safety, mechanical flexibility, and ease of processing compared to traditional liquid electrolytes, while maintaining high ionic conductivity. nsf.govchalcogen.ro

Research in this area has involved the synthesis of the this compound monomer (3EO-MO) from triethylene glycol and paraformaldehyde. nsf.govescholarship.org The subsequent cationic ring-opening polymerization of this monomer yields the poly(this compound) polymer. nsf.govresearchgate.net The resulting polymer is then mixed with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), to form the solid polymer electrolyte. nsf.govescholarship.org

The performance of these P(this compound)-based hybrid materials is evaluated by measuring key ion transport parameters. A systematic study of a series of polyacetals, including P(this compound), revealed how the ratio of ethylene oxide (EO) to methylene oxide (MO) units in the polymer backbone affects the electrolyte's properties. While P(this compound) electrolytes exhibited lower ionic conductivities compared to the benchmark poly(ethylene oxide) (PEO), they showed promising efficacy, which is a measure that combines conductivity and the fraction of current carried by the lithium ions. nsf.gov

Below is a data table comparing the ionic conductivity of various polyacetal electrolytes at a specific salt concentration.

| Polymer Electrolyte | Abbreviation | Oxygen-to-Carbon Ratio (p = [O]/[C]) | Ionic Conductivity (S/cm) at 90°C (r = 0.08) |

|---|---|---|---|

| Poly(ethylene oxide) | PEO | 0.50 | ~1.2 x 10-3 |

| Poly(1,3,6,9,12-pentaoxacyclotetradecane) | P(4EO-MO) | 0.56 | ~8.0 x 10-4 |

| Poly(this compound) | P(3EO-MO) | 0.57 | ~6.0 x 10-4 |

| Poly(1,3,6-trioxocane) | P(2EO-MO) | 0.60 | ~4.0 x 10-4 |

| Poly(1,3-dioxolane) | P(EO-MO) | 0.67 | ~2.0 x 10-4 |

This table presents comparative data on the ionic conductivity of different polyacetal electrolytes, including Poly(this compound), at a salt concentration of r = [Li]/[O] = 0.08, as reported in studies on polyacetal electrolytes. nsf.gov

The exploration of Poly(this compound) has also extended to its copolymerization with other monomers, such as styrene, which could lead to the development of novel hybrid materials with tailored properties. rsc.org

Interactions with Surfactants and Solution Behavior in Material Contexts

The interaction of poly(this compound) (PTGF) with surfactants in aqueous solutions has been a subject of scientific investigation, providing insights into its behavior in contexts relevant to various material applications like coatings, cosmetics, and pharmaceuticals where polymer-surfactant systems are crucial. researchgate.net These studies often compare the behavior of PTGF with other polyethers, such as poly(ethylene oxide) (PEO) and poly(1,3-dioxolane) (PDXL), to understand the influence of the polymer's chemical structure on these interactions. researchgate.net

The interactions of PTGF have been studied with both anionic and cationic surfactants. For instance, its interaction with the anionic surfactant sodium dodecyl sulphate (SDS) has been investigated using techniques like conductimetry, viscosimetry, and fluorescence. researchgate.net Research indicates that the binding of SDS to the polymer chain is influenced by the composition of the polyether. The total amount of SDS bound along the polymer chain tends to decrease as the molar fraction of methylene oxide (MO) units increases. researchgate.net This suggests that the ethylene oxide (EO) units are primarily responsible for the binding of the surfactant. researchgate.net

With cationic surfactants, such as dodecyl tetrabromide (DTB), the interactions with PTGF have also been examined. researchgate.net Conductivity measurements have shown that these interactions can be temperature-dependent. For example, weak interactions were observed at 50°C, but they were absent at room temperature. researchgate.net At the higher temperature, the viscosity of the solution was found to increase with the addition of the cationic surfactant. researchgate.net

The table below summarizes the findings of comparative studies on the interaction of various polyethers with surfactants.

| Polymer | Methylene Oxide (MO) Fraction | Surfactant | Key Findings | Reference |

|---|---|---|---|---|

| Poly(ethylene oxide) (PEO) | 0 | Sodium Dodecyl Sulphate (SDS) | Forms larger micelles with a higher aggregation number. | researchgate.net |

| Poly(this compound) (PTGF) | 0.25 | Sodium Dodecyl Sulphate (SDS) | Binds a lower total amount of SDS compared to PEO. | researchgate.net |

| Poly(this compound) (PTGF) | 0.25 | Dodecyl tetrabromide (DTB) | Weak interactions at 50°C, absent at room temperature. Viscosity increases with surfactant addition at 50°C. | researchgate.net |

| Poly(1,3-dioxolane) (PDXL) | 0.5 | Sodium Dodecyl Sulphate (SDS) | Binds the lowest amount of SDS with a much smaller micelle aggregation number. The presence of SDS improves its solubility in water. | researchgate.net |

In terms of its general solution behavior, a sample of linear PTGF with a molecular weight of 35,000, synthesized via cationic polymerization, was studied in its pure state using differential scanning calorimetry and dilatometry. researchgate.net In the amorphous state, its specific volume was found to be significantly lower than that of other polyethers like PEO. researchgate.net In aqueous solutions, several of its properties are intermediate between those of PEO and PDXL. acs.org

Future Directions and Grand Challenges in 1,3,6,9 Tetraoxacycloundecane Research

Development of Green Chemistry Approaches for Synthesis and Polymerization

The traditional synthesis and polymerization of 1,3,6,9-tetraoxacycloundecane often rely on cationic ring-opening polymerization (CROP), which can involve harsh conditions and metal-based catalysts. researchgate.netdokumen.pubscribd.com A significant future direction is the development of greener and more sustainable methods.

Key Research Thrusts:

Renewable Feedstocks: A primary challenge is to develop synthetic pathways that utilize renewable resources to produce the triethylene glycol and formaldehyde (B43269) precursors of this compound.

Catalyst Innovation: The exploration of metal-free and enzymatic catalysts for both the synthesis of the monomer and its subsequent polymerization is a critical area of research. researchgate.net While metal-free initiators have been explored for similar polymers, their specific application to this compound needs to be systematically investigated. researchgate.net

Solvent Selection: A shift towards benign solvents or solvent-free reaction conditions for both synthesis and polymerization is essential to minimize the environmental impact.

Polymerization Control: Developing methods that offer precise control over the polymerization process to minimize the formation of cyclic oligomers and achieve high molecular weight polymers is a persistent challenge. researchgate.netresearchgate.net

Table 1: Green Chemistry Approaches and Associated Challenges

| Approach | Description | Key Challenges |

| Renewable Feedstocks | Synthesis from biomass-derived triethylene glycol and formaldehyde. | Cost-effective conversion of biomass; purification of bio-based precursors. |

| Enzymatic Catalysis | Use of enzymes for monomer synthesis and ring-opening polymerization. | Enzyme discovery and engineering for specific substrate; enzyme stability and reusability. |

| Metal-Free CROP | Utilization of organic catalysts or initiators for polymerization. | Catalyst efficiency and selectivity; potential for side reactions. |

| Solvent-Free Conditions | Performing synthesis and polymerization in bulk or under melt conditions. | Viscosity control; heat dissipation; potential for side reactions at high temperatures. |

Expanding the Scope of Molecular Recognition for Niche Applications

The crown ether-like structure of this compound suggests a potential for molecular recognition and host-guest chemistry. However, this area remains largely unexplored. The polymer derived from this monomer, poly(this compound), has shown interactions with surfactants like sodium dodecyl sulphate (SDS). researchgate.netresearchgate.netresearchgate.net

Future Research Directions:

Host-Guest Chemistry: A grand challenge is to systematically investigate the complexation of this compound and its polymer with various guest molecules, including metal ions, small organic molecules, and anions.

Sensor Development: The development of sensors based on the specific binding properties of this macrocycle or its derivatives is a promising application area.

Separation Science: Exploring the use of polymers or materials functionalized with this compound for selective separation of ions or molecules is a potential niche application.

Rational Design of Derivatives for Enhanced Performance in Advanced Technologies

The functionalization of the this compound ring or the resulting polymer backbone is a key strategy to tailor its properties for specific advanced applications. Patents have mentioned the use of this compound and its derivatives in applications such as antistatic additives and polymer electrolytes. googleapis.comgoogle.comepo.orggoogle.comi.moscow

Grand Challenges and Opportunities:

Polymer Electrolytes: A significant opportunity lies in designing derivatives with enhanced ionic conductivity and electrochemical stability for application in solid-state batteries. escholarship.orgscispace.comnsf.govresearchgate.net The challenge is to understand the structure-property relationships that govern ion transport in these materials.

Smart Materials: The incorporation of responsive moieties into the this compound structure could lead to the development of "smart" materials that respond to stimuli such as temperature, pH, or light.

Advanced Coatings: Derivatives could be designed to create coatings with specific properties like improved adhesion, barrier properties, or biocompatibility.

Table 2: Potential Derivatives and Target Applications

| Derivative Class | Potential Functionality | Target Advanced Technology |

| Ion-Conducting Groups | Appended oligoethers or ionic liquids | Solid-State Lithium-Ion Batteries |

| Stimuli-Responsive Units | Appended pH- or thermo-responsive polymers | Smart Drug Delivery Systems, Sensors |

| Fluorinated Segments | Incorporation of fluorinated side chains | Low Surface Energy Coatings, Membranes |

| Cross-linking Moieties | Introduction of polymerizable groups | Thermosets, Hydrogels |

Integration into Bio-inspired Systems and Mechanistic Analogues (non-clinical focus)

The integration of synthetic molecules into systems that mimic biological processes is a burgeoning field of research. mdpi.commdpi.comcecam.orgnih.govijournalse.org The flexible, oxygen-rich structure of this compound and its polymer could serve as a scaffold for creating bio-inspired architectures.

Future Research Avenues:

Artificial Ion Channels: A long-term vision is to design and synthesize tubular structures based on self-assembled this compound derivatives that can mimic the function of biological ion channels.

Enzyme Mimics: The macrocyclic ring could serve as a binding site in the design of synthetic catalysts that mimic the active sites of enzymes.

Self-Assembling Systems: A significant challenge is to control the self-assembly of functionalized this compound molecules into well-defined supramolecular structures with emergent properties.

Addressing Scalability and Engineering Challenges for Industrial Relevance

For this compound and its polymers to find widespread industrial application, significant scalability and engineering hurdles must be overcome. The synthesis of the monomer and its subsequent polymerization need to be transitioned from laboratory-scale procedures to robust and cost-effective industrial processes.

Key Engineering and Scalability Challenges:

Monomer Purity: Ensuring high purity of the monomer is crucial for achieving high molecular weight polymers and consistent material properties. The development of efficient and scalable purification methods is essential.

Polymerization Process Control: Cationic ring-opening polymerization can be sensitive and prone to side reactions, leading to the formation of cyclic oligomers which can impact the final properties of the polymer. researchgate.netresearchgate.net Robust process control strategies are needed to ensure reproducibility and high yields of the desired polymer.

Reaction Engineering: Optimizing reactor design, heat and mass transfer, and downstream processing for large-scale production are critical engineering challenges.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,6,9-Tetraoxacycloundecane, and what challenges arise in achieving high purity?

- Methodological Answer : The synthesis typically involves ring-opening polymerization (ROP) of cyclic ether precursors or cyclization of linear polyether derivatives. Key challenges include controlling ring size specificity and minimizing oligomerization byproducts. For example, thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of polymerization significantly influence reaction efficiency. Data from ROP studies indicate that this compound has a lower ΔH° (8.0 kJ/mol) and ΔS° (6.2 J/mol·K) compared to smaller cyclic ethers, necessitating precise temperature control to favor cyclization over chain propagation . Purification often requires chromatographic techniques (e.g., size-exclusion chromatography) to isolate the macrocycle from unreacted monomers or linear polymers.

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its molecular configuration?

- Methodological Answer : Structural confirmation relies on a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. High-resolution MS provides exact mass verification (e.g., molecular ion peaks matching C₇H₁₄O₄). ¹H and ¹³C NMR are critical for assigning proton environments and carbon connectivity, particularly distinguishing ether oxygen linkages from potential side products. For instance, characteristic downfield shifts in ¹H NMR (~3.5–4.5 ppm) correlate with oxygenated methylene groups. IR spectroscopy further validates ether C-O-C stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do thermodynamic parameters such as ΔH° and ΔS° of polymerization influence the synthesis and stability of this compound?

- Methodological Answer : The lower ΔH° and ΔS° values (8.0 kJ/mol and 6.2 J/mol·K, respectively) compared to smaller cyclic ethers (e.g., trioxane: ΔH° = 4.5 kJ/mol, ΔS° = 18 J/mol·K) suggest reduced ring strain and a higher entropic barrier to polymerization. This necessitates higher reaction temperatures or catalytic systems (e.g., Lewis acids) to overcome kinetic limitations. Researchers must balance these factors to avoid side reactions like transetherification. Computational modeling (e.g., DFT calculations) can predict ring stability and guide catalyst selection .

Table 1: Thermodynamic Parameters for Selected Cyclic Ethers

| Compound | Ring Size | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| This compound | 11 | 8.0 | 6.2 |

| 1,3-Dioxolane | 5 | 17.6 | 47.7 |

| Trioxane | 6 | 4.5 | 18.0 |

| Source: Ring-Opening Polymerization: Reaction Mechanisms and Kinetics |

Q. What contradictions exist in reported spectral data (e.g., NMR, IR) for this compound, and how can researchers resolve discrepancies in structural assignments?

- Methodological Answer : Discrepancies often arise in NMR assignments due to solvent effects, conformational flexibility, or impurities. For example, overlapping proton signals in the 3.5–4.5 ppm range may lead to misassignment of methylene groups adjacent to oxygen atoms. To resolve this, researchers should use 2D NMR techniques (e.g., COSY, HSQC) to correlate proton and carbon shifts. Additionally, variable-temperature NMR can elucidate dynamic conformational changes, while isotopic labeling (e.g., ¹³C-enriched precursors) enhances spectral resolution .

Q. How can computational chemistry methods be applied to predict the conformational dynamics and solvent interactions of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) are pivotal for studying macrocyclic flexibility and solvation effects. For instance, MD simulations can model the compound’s crown ether-like behavior in polar solvents (e.g., water or acetonitrile), predicting host-guest interactions with alkali metal ions. DFT calculations further quantify binding energies and optimize geometries for comparison with experimental data (e.g., X-ray crystallography). These methods also identify potential supramolecular applications, such as ion transport or catalysis .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or reactivity data for this compound across studies?

- Methodological Answer : Variations in solubility (e.g., in water vs. organic solvents) may stem from differences in sample purity, solvent polarity, or measurement techniques (e.g., gravimetric vs. spectroscopic methods). To reconcile inconsistencies, researchers should standardize protocols (e.g., using USP/Ph. Eur. guidelines) and validate results with orthogonal techniques. For reactivity studies, controlled experiments under inert atmospheres (to prevent oxidation) and kinetic profiling (e.g., Arrhenius plots) can isolate variables affecting reaction pathways .

Research Design Considerations

Q. What experimental design principles are critical for studying this compound’s potential in supramolecular chemistry?

- Methodological Answer : Key considerations include:

- Host-Guest Screening : Use isothermal titration calorimetry (ITC) or fluorescence spectroscopy to quantify binding affinities with target ions (e.g., Na⁺, K⁺).

- Structural Templating : Co-crystallization with guest molecules (e.g., cryptands) to study macrocyclic adaptability.

- Kinetic vs. Thermodynamic Control : Vary reaction conditions (temperature, solvent) to favor either inclusion complexes or polymeric networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.